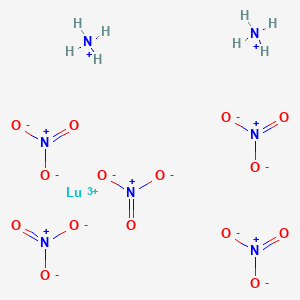
Sodium nonyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium nonyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium nonyl phthalate typically involves the esterification of phthalic anhydride with nonyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds in two stages: the formation of monoester followed by the formation of diester. The reaction conditions include maintaining an optimal temperature and pH to ensure maximum yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium nonyl phthalate undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form phthalic acid and other by-products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and other reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phthalic acid and nonyl alcohol.
Reduction: Nonyl alcohol and other reduced derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium nonyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible polyvinyl chloride (PVC) plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of sodium nonyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. This compound binds to nuclear receptors, altering gene expression and disrupting normal cellular functions. This can lead to various health effects, including reproductive and developmental toxicity.
Comparaison Avec Des Composés Similaires
Diisononyl phthalate: Another widely used plasticizer with similar applications but different molecular structure.
Di(2-ethylhexyl) phthalate: Known for its use in medical devices and flexible plastics.
Dibutyl phthalate: Commonly used in adhesives and personal care products.
Uniqueness of Sodium Nonyl Phthalate: this compound is unique due to its specific nonyl group, which imparts distinct physical and chemical properties. Its ability to act as an effective plasticizer while maintaining stability and low volatility makes it valuable in various industrial applications.
Propriétés
Numéro CAS |
94108-00-6 |
|---|---|
Formule moléculaire |
C17H23NaO4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
sodium;2-nonoxycarbonylbenzoate |
InChI |
InChI=1S/C17H24O4.Na/c1-2-3-4-5-6-7-10-13-21-17(20)15-12-9-8-11-14(15)16(18)19;/h8-9,11-12H,2-7,10,13H2,1H3,(H,18,19);/q;+1/p-1 |
Clé InChI |
JHDVLLBHVWBRDZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


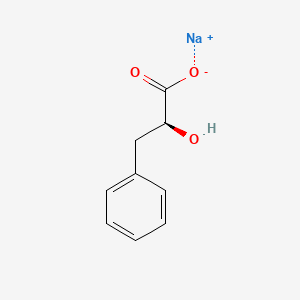
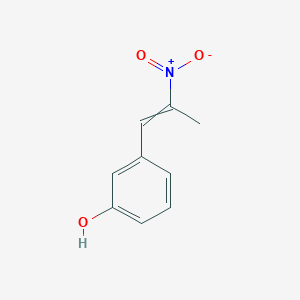

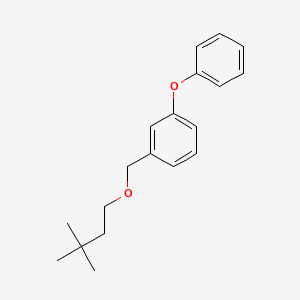
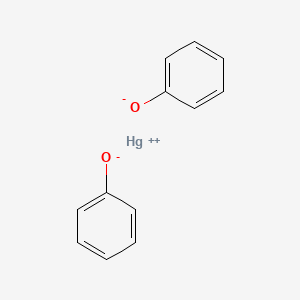
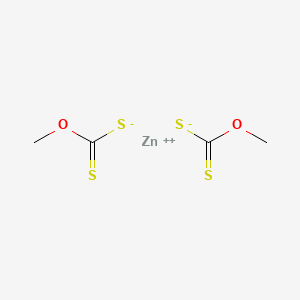
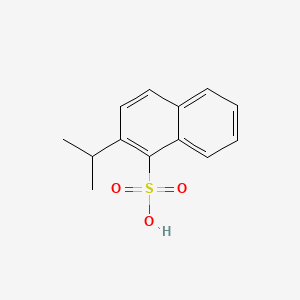

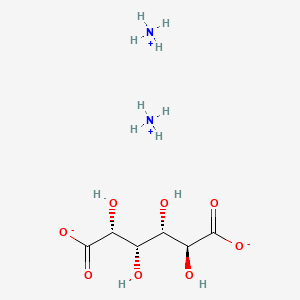

![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
